(4-tert-Butylphenyl)diphenylsulfonium triflate
Overview
Description
(4-tert-Butylphenyl)diphenylsulfonium triflate, also known as (4-tert-Butylphenyl)diphenylsulfonium trifluoromethanesulfonate, is a chemical compound with the molecular formula C23H23F3O3S2 and a molecular weight of 468.55 g/mol . This compound is primarily used as a cationic photoinitiator and photoacid generator in various chemical processes .
Mechanism of Action
Target of Action
It is known to be used as a cationic photoinitiator and photoacid generator .
Mode of Action
As a cationic photoinitiator and photoacid generator, (4-tert-Butylphenyl)diphenylsulfonium triflate is involved in the initiation of polymerization reactions upon exposure to light . It generates acid when exposed to light, which can then initiate a variety of chemical reactions .
Biochemical Pathways
It is known to be involved in the initiation of polymerization reactions, which are critical in the formation of various types of polymers .
Result of Action
The result of the action of this compound is the initiation of polymerization reactions upon exposure to light . This can lead to the formation of various types of polymers, depending on the specific reaction conditions and the other compounds present .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . Light is necessary for it to act as a photoinitiator and generate acid, while temperature can influence the rate of the resulting reactions .
Preparation Methods
The synthesis of (4-tert-Butylphenyl)diphenylsulfonium triflate involves several steps:
Preparation of (4-tert-Butylphenyl) bromide: This is achieved by reacting tert-butylbenzene with bromine in the presence of a catalyst.
Formation of (4-tert-Butylphenyl)diphenylsulfonium bromide: The (4-tert-Butylphenyl) bromide is then reacted with diphenyl sulfide in the presence of a strong acid to form the sulfonium bromide.
Conversion to triflate: Finally, the (4-tert-Butylphenyl)diphenylsulfonium bromide is treated with trifluoromethanesulfonic acid to yield this compound
Chemical Reactions Analysis
(4-tert-Butylphenyl)diphenylsulfonium triflate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The triflate group can be substituted with other nucleophiles under appropriate conditions
Common reagents used in these reactions include trifluoromethanesulfonic acid, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-tert-Butylphenyl)diphenylsulfonium triflate has a wide range of applications in scientific research:
Chemistry: It is used as a cationic photoinitiator in polymerization reactions and as a photoacid generator in various organic synthesis processes
Biology: It is employed in the study of biological systems where controlled acid generation is required.
Medicine: Research is ongoing into its potential use in drug delivery systems and other medical applications.
Industry: It is used in the production of advanced materials and coatings
Comparison with Similar Compounds
(4-tert-Butylphenyl)diphenylsulfonium triflate is unique due to its high efficiency as a cationic photoinitiator and photoacid generator. Similar compounds include:
(4-Phenoxyphenyl)diphenylsulfonium triflate: Another cationic photoinitiator with similar applications.
Diphenyliodonium triflate: Used in similar photoinitiation processes but with different efficiency and reaction conditions.
Triphenylsulfonium triflate: Another photoacid generator with comparable uses.
These compounds share similar applications but differ in their efficiency, reaction conditions, and specific uses in various chemical processes .
Properties
IUPAC Name |
(4-tert-butylphenyl)-diphenylsulfanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23S.CHF3O3S/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;2-1(3,4)8(5,6)7/h4-17H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAWXWSZTKMPQQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382503 | |
Record name | (4-tert-Butylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145612-66-4 | |
Record name | (4-tert-Butylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-tert-Butylphenyl)diphenylsulfonium triflate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (4-tert-Butylphenyl)diphenylsulfonium triflate acts as a photo-acid generator and an accelerator in nitroxide-mediated photo-controlled/living radical polymerization. Upon UV irradiation, tBuS generates reactive species, likely through photolysis, that interact with the nitroxide mediator. This interaction facilitates the reversible deactivation of propagating polymer chains, leading to controlled chain growth and narrower molecular weight distributions. [, , ]
A: Increasing the concentration of this compound generally leads to a decrease in the molecular weight distribution of the resulting polymers. [] This suggests that tBuS enhances the efficiency of the reversible deactivation process, ensuring a more uniform growth of polymer chains.
A: In the case of methacrylic acid polymerization, using tBuS proved particularly beneficial in solution polymerization using methanol as a solvent. The presence of tBuS in the reaction mixture resulted in unimodal polymers with a significantly narrower molecular weight distribution compared to reactions conducted in bulk or without tBuS. []
A: The presence of this compound generally leads to controlled polymerization kinetics. Research shows a linear increase in monomer conversion over time, a linear relationship between molecular weight and conversion, and an inverse relationship between molecular weight and the initial initiator concentration. [] These observations are characteristic of living polymerization systems, indicating that tBuS contributes to maintaining living characteristics throughout the reaction.
A: Yes, this compound has been successfully used in the photo-controlled/living radical polymerization of other monomers like glycidyl methacrylate [] and 2,2,6,6-tetramethyl-4-piperidyl methacrylate. [] This suggests its versatility in controlling the polymerization of different methacrylate monomers.
A: In the case of glycidyl methacrylate, which contains both a vinyl group and an oxirane ring, the use of tBuS allowed for selective polymerization through the vinyl group while leaving the oxirane ring intact. [] This selectivity highlights the controlled nature of radical generation in the presence of tBuS and UV irradiation, preventing undesirable side reactions with the oxirane ring.
A: One challenge observed is the potential for uncontrolled polymerization when using direct, high-intensity UV irradiation. Research indicates that eliminating heat and using indirect or reflected light sources can improve molecular weight control by mitigating the effects of uncontrolled radical generation. [] This highlights the need for careful optimization of irradiation conditions when using tBuS in these polymerization systems.
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